Cas no 2171707-24-5 (3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171707-24-5
- EN300-1520100
- 3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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- インチ: 1S/C25H29N3O6/c1-2-7-22(29)26-12-13-27-24(32)21(14-23(30)31)28-25(33)34-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20-21H,2,7,12-15H2,1H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)
- InChIKey: LKZLSPJLYGUNCH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NCCNC(CCC)=O)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 467.20563565g/mol
- どういたいしつりょう: 467.20563565g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 707
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 134Ų
3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520100-5.0g |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1520100-500mg |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1520100-2500mg |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1520100-100mg |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1520100-50mg |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1520100-0.1g |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1520100-0.25g |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1520100-250mg |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1520100-0.05g |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1520100-1000mg |
3-[(2-butanamidoethyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171707-24-5 | 1000mg |
$3368.0 | 2023-09-26 |
3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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9. Book reviews
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Introduction to 3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171707-24-5)
3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171707-24-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of both carbamoyl and fluorenylmethoxycarbonyl (Fmoc) protecting group functionalities makes this molecule particularly interesting for researchers exploring novel synthetic pathways and drug development strategies.
The molecular structure of 3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid consists of a proline-like backbone with extended side chains, featuring an amide linkage at the 2-butanamidoethyl position and an Fmoc-protected amino group at the 3-position. This configuration suggests potential applications in peptide synthesis, where such structures can serve as building blocks or intermediates in the construction of more complex peptidomimetics. The fluorene moiety, a common component in many pharmaceuticals due to its photophysical properties, further enhances the compound's utility in various biochemical assays and imaging techniques.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The unique structural features of 3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid make it a promising candidate for such applications. For instance, the carbamoyl group can interact with enzymes or receptors in a manner that may inhibit or activate specific signaling cascades. Additionally, the Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS), indicating that this compound could be integrated into existing synthetic protocols to create modified peptides with enhanced stability or bioavailability.
One of the most compelling aspects of this compound is its potential as a tool for studying protein-protein interactions. The extended side chains and multiple functional groups provide numerous sites for binding partners, making it an ideal candidate for designing probes or inhibitors targeting specific protein targets. Recent studies have demonstrated that molecules with similar structural motifs can effectively disrupt aberrant signaling networks in cancer cells by binding to key regulatory proteins. The fluorene component also allows for fluorescence-based detection methods, enabling researchers to monitor interactions in real-time using high-throughput screening platforms.
The synthesis of 3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple protecting groups requires careful manipulation to ensure regioselectivity and yield optimization. However, advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and automated peptide synthesis techniques, have made it increasingly feasible to construct complex molecules like this one with high precision. These advancements not only facilitate the production of individual compounds but also enable the rapid exploration of libraries of derivatives for drug discovery purposes.
From a medicinal chemistry perspective, the compound's dual functionality—combining an amide-based moiety with an Fmoc group—makes it particularly versatile. The amide linkage is a common motif in bioactive molecules due to its ability to form hydrogen bonds with biological targets, while the Fmoc group provides a stable handle for further chemical modifications. This combination allows researchers to fine-tune the pharmacokinetic properties of derivatives by altering substituents on either side of the core structure. Such flexibility is crucial for developing compounds that exhibit optimal efficacy while minimizing off-target effects.
Recent publications have highlighted the importance of fluorinated aromatic rings in enhancing drug-like properties such as metabolic stability and lipophilicity. The incorporation of a fluorene ring into 3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid aligns with this trend, suggesting that derivatives may exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs. Additionally, fluorine atoms can serve as probes in NMR spectroscopy, providing valuable insights into molecular interactions and conformational dynamics during drug design processes.
In conclusion,3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171707-24-5) represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. Its complex structure and multifunctional nature make it a versatile tool for drug discovery, peptide synthesis, and biochemical research. As our understanding of molecular interactions continues to evolve,this compound will likely play an increasingly important role in developing next-generation therapeutics targeting various diseases. Ongoing research efforts are expected to uncover new applications and derivatives that further expand its utility across multiple scientific disciplines.
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